2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that features a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorophenyl derivatives and coupling reactions.
Attachment of the Fluorophenyl Acetamide Moiety: This final step can be accomplished through amide bond formation using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The chlorophenyl and fluorophenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-chlorophenyl)acetamide
- 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-bromophenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-{3-[(4-Chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-fluorophenyl)acetamide distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for further research.
Properties
Molecular Formula |
C19H14ClFN6O2 |
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Molecular Weight |
412.8 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H14ClFN6O2/c20-13-7-5-12(6-8-13)9-27-18-17(24-25-27)19(29)26(11-22-18)10-16(28)23-15-4-2-1-3-14(15)21/h1-8,11H,9-10H2,(H,23,28) |
InChI Key |
STSSCOJAJLCQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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